(E/Z)-Trelnarizine-d8 Dihydrochloride(Mixture)
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Description
Synthesis Analysis
The synthesis of a compound depends on its molecular structure. For example, the synthesis of piperazine derivatives has been explored due to their applicability in various fields2.
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. For instance, the presence of an additional nitrogen atom in hydrazones diminishes the double-bond character of the system, favoring E/Z isomerization3.
Chemical Reactions Analysis
The chemical reactions of a compound are influenced by its molecular structure. For example, any mixture of stereoisomers that can be accurately denoted with the squiggly bond convention to indicate R/S or E/Z mixtures may be drawn as a single structure4.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, Elacestrant dihydrochloride is a white to off-white to grey solid, have low solubility in alcohols, esters, and hydrocarbon solvents; high solubility in water and t-butanol/water (1:1). It has a melting point of 157 °C6.
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties. For example, a safety data sheet for N,N′-Dimethylhydrazine dihydrochloride indicates that it is harmful if swallowed or if inhaled, toxic in contact with skin, and causes severe skin burns and eye damage7.
Future Directions
The future directions in the study of a compound depend on its potential applications. For example, the conversion of solar energy and water to hydrogen via semiconductor photocatalysts is one of the efficient strategies to mitigate the energy and environmental crisis8.
Please consult with a professional in the field for more specific and detailed information about “(E/Z)-Trelnarizine-d8 Dihydrochloride(Mixture)”.
properties
CAS RN |
1287285-71-5 |
---|---|
Product Name |
(E/Z)-Trelnarizine-d8 Dihydrochloride(Mixture) |
Molecular Formula |
C28H30F2N2O2 |
Molecular Weight |
472.606 |
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine |
InChI |
InChI=1S/C28H30F2N2O2/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23/h3-14,20,28H,15-19H2,1-2H3/i16D2,17D2,18D2,19D2 |
InChI Key |
CELDOXOGIZIYPY-JEPDINIXSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC |
synonyms |
1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine-d8 Dihydrochloride; PU 122-d8; |
Origin of Product |
United States |
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